Triazolo[1,5-A]pyridin-6-ylboronic acid chemical properties
Triazolo[1,5-A]pyridin-6-ylboronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of [1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic Acid
Introduction: A Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic combination of high-value chemical motifs is a cornerstone of innovation.[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid represents such a convergence, merging the biologically significant[1][2][3]triazolo[1,5-a]pyridine core with the unparalleled synthetic versatility of a boronic acid functional group. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications for researchers, scientists, and drug development professionals.
The[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine and its close analog, the[1][2][3]triazolo[1,5-a]pyrimidine, are classified as "privileged scaffolds" in drug discovery. The fused heterocyclic system is isoelectronic with the purine ring system, allowing it to function as a bioisostere in various biological contexts.[4][5] This structural mimicry has been successfully exploited to develop potent and selective inhibitors of key cellular targets. For instance, molecules incorporating this scaffold have demonstrated significant activity as inhibitors of DNA-dependent protein kinase (DNA-PK) and TGF-β type I receptor kinase (ALK5), making them highly valuable in the development of novel cancer immunotherapeutics and antifibrotic agents.[6][7][8]
Boronic Acids as Indispensable Tools in Synthesis
Boronic acids and their derivatives are foundational building blocks in contemporary organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9] This Nobel Prize-winning methodology provides a powerful and reliable means of forming carbon-carbon bonds, a critical step in the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[9] The ability to precisely and efficiently introduce an aryl or heteroaryl group via its corresponding boronic acid makes these reagents indispensable.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is essential for its effective use in research and development.
Structure and Nomenclature
The molecule consists of a fused[1][2][3]triazolo[1,5-a]pyridine ring system with a boronic acid [-B(OH)₂] group at the 6-position.
Caption: Core identifiers for the subject compound.
Physicochemical Data Summary
While specific experimental data for the free boronic acid is sparse, information can be inferred from its derivatives and general knowledge of heteroaryl boronic acids.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Typically a solid at room temperature. | General property of aryl boronic acids. |
| Purity | Commercially available with ≥98% purity. | [10] |
| Melting Point | Not reported for the free acid. The corresponding pinacol ester has a melting point of 109-114 °C. | |
| Storage | Recommended storage at 2-8°C. |
Stability and Storage Considerations
Like many heteroaryl boronic acids,[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is susceptible to decomposition, which can compromise its purity and reactivity.[3][11]
-
Protodeboronation: This is the most prevalent decomposition pathway, involving the cleavage of the carbon-boron bond to yield the parent heterocycle ([1][2][3]triazolo[1,5-a]pyridine).[1][12] This process is often catalyzed by moisture, acid, or base and can be accelerated by elevated temperatures.[12]
-
Oxidative Decomposition: Boronic acids can be sensitive to oxidation.
-
Trimerization (Anhydride Formation): In the solid state, boronic acids can dehydrate to form boroxine trimers. This is typically a reversible process upon exposure to water.
Best Practices for Storage: To ensure the integrity of the reagent, it is crucial to store it under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at refrigerated temperatures (2-8°C). For applications requiring high purity and reproducibility, using freshly acquired material or converting it to a more stable derivative, such as a pinacol or MIDA ester, is recommended.[11][13]
Reactivity and Synthetic Utility
The primary synthetic value of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid lies in its function as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between the triazolopyridine core and an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is base-mediated and is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.
Key Factors in Reactivity for Heteroaryl Boronic Acids
The performance of heteroaryl boronic acids in cross-coupling can be variable.[1] The[1][2][3]triazolo[1,5-a]pyridine system, being a π-deficient heterocycle, presents specific challenges and considerations:
-
Electronic Nature: The electron-withdrawing character of the fused ring system can impact the rate of transmetalation.[1]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst. This non-productive binding can lead to catalyst deactivation and reduced reaction yields, a phenomenon well-documented for other nitrogen-containing heterocycles like pyridines.[1] The selection of bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) is a common strategy to mitigate this effect by promoting the desired catalytic steps over catalyst inhibition.[1][2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, field-proven protocol for the coupling of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid with a generic aryl bromide.
Objective
To synthesize a 6-aryl-[1][2][3]triazolo[1,5-a]pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Aryl Bromide (Ar-Br) | - | (e.g., 100 mg) | 1.0x | 1.0 |
| [1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid | 162.94 | (e.g., 1.2-1.5x) | 1.2-1.5x | 1.2-1.5 |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | (e.g., 3 mol%) | 0.03x | 0.03 |
| RuPhos | 468.58 | (e.g., 6 mol%) | 0.06x | 0.06 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | (e.g., 3.0x) | 3.0x | 3.0 |
| 1,4-Dioxane (Anhydrous) | - | (e.g., 0.1 M) | - | - |
| Water (Degassed) | - | (e.g., Dioxane:H₂O 4:1) | - | - |
Step-by-Step Procedure
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv),[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid (1.2 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (3 mol %), and RuPhos (6 mol %).[1]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.[1]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Causality and Optimization Insights
-
Choice of Catalyst/Ligand: Pd(OAc)₂ is a common palladium precursor. The bulky, electron-rich RuPhos ligand is chosen to accelerate the reductive elimination step and prevent the deactivation of the palladium center by the nitrogen atoms of the heterocycle.[1]
-
Choice of Base: Cesium carbonate is a strong, yet relatively gentle, base that is highly effective in Suzuki couplings, particularly with challenging substrates. It effectively promotes the transmetalation step.[1]
-
Solvent System: The dioxane/water mixture provides a medium that can dissolve both the organic substrates and the inorganic base, facilitating the reaction. Water is often crucial for the hydrolysis of the boronic acid to the active boronate species.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to compensate for potential decomposition via protodeboronation and to drive the reaction to completion.
Safety and Handling
Adherence to proper safety protocols is mandatory when working with this and any other chemical reagent.
Hazard Identification
Based on safety data sheets for analogous chemical structures, the following hazards should be considered:
-
May cause skin irritation.[14]
-
May cause serious eye irritation.[14]
-
May cause respiratory irritation.[14]
-
Potential for allergic skin reaction or respiratory sensitization.[15]
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[16]
-
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Handling: Avoid dust formation.[16] Wash hands thoroughly after handling.[14]
-
Spills: In case of a spill, avoid generating dust. Clean up using appropriate methods for solid chemical spills.
Disposal
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
Conclusion
[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a sophisticated and valuable building block for synthetic and medicinal chemists. Its structure combines a biologically relevant scaffold with the synthetic power of a boronic acid. While its handling requires attention to its stability, particularly its propensity for protodeboronation, a well-designed Suzuki-Miyaura coupling protocol enables its efficient incorporation into a wide array of complex molecules. A thorough understanding of its properties, reactivity, and the mechanistic nuances of its application is key to leveraging its full potential in the pursuit of new pharmaceuticals and advanced materials.
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The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed. Available from:
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Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable - PubMed. Available from:
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH. Available from: 26.[1][2][3]Triazolo[1,5-A]pyridin-6-ylboronic acid - Appretech Scientific Limited. Available from:
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(PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one - ResearchGate. Available from:
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